![molecular formula C15H22O3 B13505926 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)
5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid is an organic compound characterized by a phenoxy group attached to a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid typically involves the reaction of 3-methyl-4-(propan-2-yl)phenol with a pentanoic acid derivative. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process may involve heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
化学反応の分析
Types of Reactions: 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid or bromine can be used in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated phenoxy derivatives.
科学的研究の応用
5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or signal transduction.
類似化合物との比較
- 4-(propan-2-yl)phenoxyacetic acid
- 3-Methyl-4-(propan-2-yl)phenol
- Pentanoic acid derivatives
Comparison: 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid is unique due to the presence of both a phenoxy group and a pentanoic acid chain. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC名 |
5-(3-methyl-4-propan-2-ylphenoxy)pentanoic acid |
InChI |
InChI=1S/C15H22O3/c1-11(2)14-8-7-13(10-12(14)3)18-9-5-4-6-15(16)17/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,17) |
InChIキー |
NBNDLNHDTAZILE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCCCCC(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



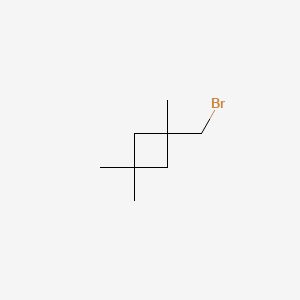
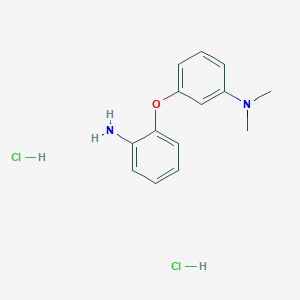
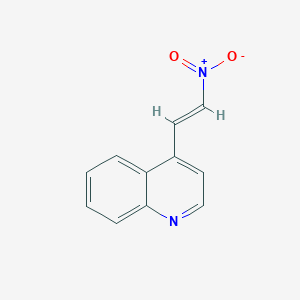
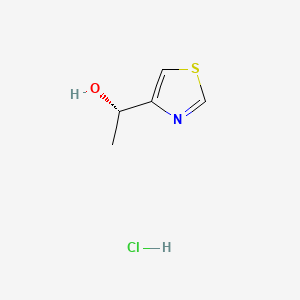
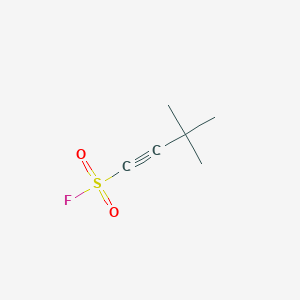
![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
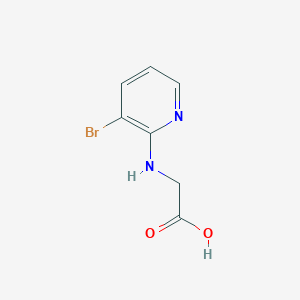
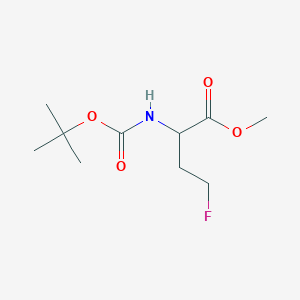
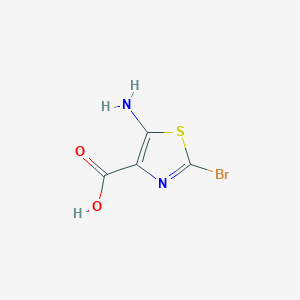
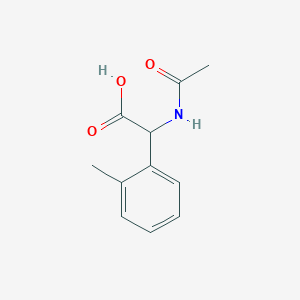
![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
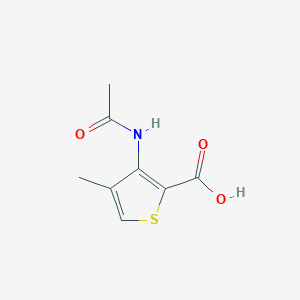
![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
